
Nucleoside oQ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nucleoside oQ is a synthetic compound that belongs to the class of nucleosides, which are glycosylamines consisting of a nucleobase (a nitrogenous base) and a five-carbon sugar (ribose or deoxyribose) Nucleosides are fundamental components of nucleotides, which are the building blocks of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nucleosides typically involves the coupling of a nucleophilic heterocyclic base with an electrophilic sugar. One common method is the silyl-Hilbert-Johnson (SHJ) reaction, which employs silylated heterocyclic bases and electrophilic sugar derivatives in the presence of a Lewis acid . This method is favored for its mild reaction conditions and high yields. The reaction conditions often include the use of trimethylsilyl triflate as the Lewis acid and protected sugar acetates as the electrophilic sugar derivatives.
Industrial Production Methods
Industrial production of nucleosides, including nucleoside oQ, often involves large-scale chemical synthesis and biotransformation processes. These methods include the degradation of nucleic acids, chemical synthesis, and biotransformation using microbial or enzymatic systems . High-performance liquid chromatography (HPLC) and column chromatography are commonly used for the purification of nucleosides on an industrial scale.
化学反応の分析
Types of Reactions
Nucleoside oQ undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of nucleoside oxides, while reduction can yield nucleoside alcohols.
科学的研究の応用
Nucleoside oQ has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a component in diagnostic assays.
作用機序
The mechanism of action of nucleoside oQ involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. This compound targets viral polymerases and human enzymes, leading to the disruption of key biological pathways .
類似化合物との比較
Nucleoside oQ can be compared with other nucleoside analogs such as remdesivir, favipiravir, and molnupiravir. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications . This compound is unique due to its specific molecular modifications, which may confer distinct biological activities and therapeutic potential.
List of Similar Compounds
- Remdesivir
- Favipiravir
- Molnupiravir
- Acyclovir
- Zidovudine
特性
分子式 |
C17H23N5O8 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
2-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(3,4-dihydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)amino]methyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H23N5O8/c18-17-20-14-6(15(28)21-17)4(1-19-7-9(25)10(26)13-12(7)30-13)2-22(14)16-11(27)8(24)5(3-23)29-16/h2,5,7-13,16,19,23-27H,1,3H2,(H3,18,20,21,28) |
InChIキー |
RRCFLRBBBFZLSB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CNC4C(C(C5C4O5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


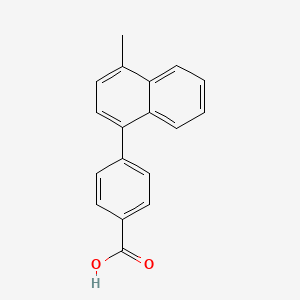
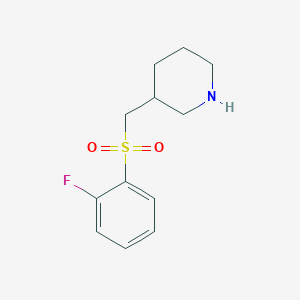

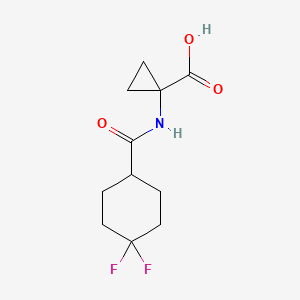

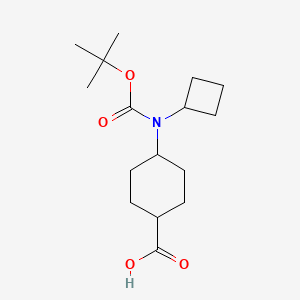
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
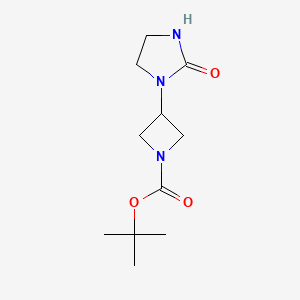
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
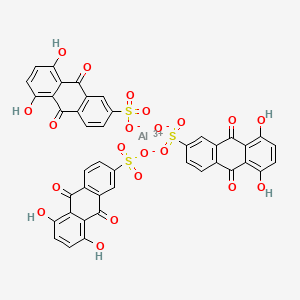
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)
![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)
![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)
